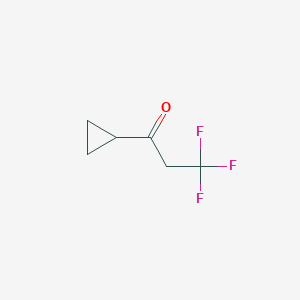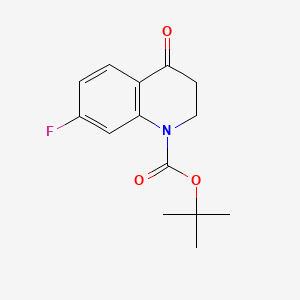![molecular formula C5H7BF5KO B2860673 Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide CAS No. 2416056-38-5](/img/structure/B2860673.png)
Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide
Descripción general
Descripción
Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide is a fascinating compound that combines elements of organic and inorganic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound often involves the use of advanced organometallic chemistry techniques. Typically, the synthesis starts with the preparation of the cyclopropyl ring system, followed by the introduction of the difluoro and methoxymethyl substituents. The final step usually involves the formation of the trifluoroboranuide complex through reactions with potassium borofluoride under controlled temperature and pressure conditions to ensure high purity and yield.
Industrial Production Methods: : Industrial production of this compound may involve scaling up laboratory synthetic routes, utilizing flow chemistry methods, or employing catalytic systems to enhance efficiency and reduce costs. The specifics can vary depending on the intended application and required production scale.
Análisis De Reacciones Químicas
Types of Reactions: : Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions can yield oxidized derivatives with altered electronic properties. Reduction reactions may lead to the removal of fluorine atoms or other substituents, modifying the compound’s reactivity. Substitution reactions, particularly involving the boron-fluorine complex, can introduce new functional groups that alter the compound's characteristics.
Common Reagents and Conditions: : Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminium hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and precise stoichiometry to ensure desired outcomes.
Major Products Formed: : Major products formed from these reactions include various fluorinated and defluorinated derivatives, as well as substituted cyclopropyl boron compounds
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide is used in the study of reaction mechanisms, especially those involving fluorine and boron chemistry
Biology: : In biological research, this compound can be used as a probe to study enzyme reactions involving fluorine and boron atoms. It may also serve as a potential inhibitor or activator of specific biochemical pathways, providing insights into cellular processes and molecular interactions.
Medicine: : Medically, the compound's fluorinated structure might make it a candidate for drug development, particularly in designing enzyme inhibitors or modulators. Its stability and reactivity could be harnessed to develop new therapies for various diseases.
Industry: : Industrially, this compound may be used in the production of advanced materials, such as fluorinated polymers, which have applications in electronics, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism of action for Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide typically involves interactions with molecular targets that contain boron or fluorine-responsive sites. The compound can influence molecular pathways by stabilizing or destabilizing transition states, altering reaction kinetics, or forming reversible or irreversible complexes with target molecules. Understanding these mechanisms requires detailed studies of the compound's behavior in various chemical and biological contexts.
Comparación Con Compuestos Similares
Similar compounds to Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide include other organoboron and fluorinated cyclopropyl derivatives. For instance:
Cyclopropylboronic Acid: : Shares the cyclopropyl ring but lacks the extensive fluorination and potassium borofluoride complex.
Trifluoroborane: : Contains the boron-fluorine complex but not the cyclopropyl or methoxymethyl groups.
Difluorocyclopropyl Methanol: : Has a similar cyclopropyl structure with fluorine atoms but differs in the boron chemistry aspect.
These comparisons highlight the unique combination of fluorine, boron, and cyclopropyl structures in this compound, which gives it distinct properties and applications across various scientific fields.
Propiedades
IUPAC Name |
potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF5O.K/c1-12-2-3-4(5(3,7)8)6(9,10)11;/h3-4H,2H2,1H3;/q-1;+1/t3-,4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWXKEDXEOWQAK-VKKIDBQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1C(C1(F)F)COC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]([C@@H]1[C@H](C1(F)F)COC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF5KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416056-38-5 | |
| Record name | rac-potassium [(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2860595.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/new.no-structure.jpg)




![1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2860602.png)
![1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2860604.png)


![N-[3-(1,2-oxazol-4-yl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B2860610.png)

